Norcocaine hydrochloride

Hepatotoxicity Cocaine metabolism Cytochrome P-450

Generic cocaine metabolite standards cannot distinguish route of administration, compromising forensic casework. Benzoylecgonine-the major metabolite-is pharmacologically inert and offers no insight into oral vs. parenteral exposure. Norcocaine hydrochloride (CAS 61585-22-6), the only confirmed pharmacologically active cocaine metabolite, is undetectable after IV use yet reaches serum levels comparable to oral cocaine after oral administration, enabling definitive route discrimination. This certified reference standard supports validated GC-MS and LC-MS/MS methods. • ≥98% purity (HPLC), crystalline solid; molecular weight 325.8 g/mol. • Stable ≥5 years under recommended storage at -20°C. • Ethanol solubility: 300 mg/mL; water solubility: 2.5 g/L. • Supplied with comprehensive certificate of analysis for forensic and clinical toxicology.

Molecular Formula C16H20ClNO4
Molecular Weight 325.79 g/mol
CAS No. 61585-22-6
Cat. No. B1229696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorcocaine hydrochloride
CAS61585-22-6
Synonymsnorcocaine
norcocaine acetate, (1R-(exo,exo))-isomer
norcocaine hydrochloride
norcocaine, (1R-(2-endo,3-exo))-isome
Molecular FormulaC16H20ClNO4
Molecular Weight325.79 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3.Cl
InChIInChI=1S/C16H19NO4.ClH/c1-20-16(19)14-12-8-7-11(17-12)9-13(14)21-15(18)10-5-3-2-4-6-10;/h2-6,11-14,17H,7-9H2,1H3;1H/t11-,12+,13-,14+;/m0./s1
InChIKeyRIPPXFWUYXTRNJ-BHARVXRSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norcocaine Hydrochloride Reference Standard


Norcocaine hydrochloride (CAS 61585-22-6) is the hydrochloride salt of norcocaine, a primary oxidative metabolite of cocaine and the only confirmed pharmacologically active cocaine metabolite [1]. As an analytical reference standard categorized under Schedule II controlled substance regulations, it is supplied as a crystalline solid with ≥98% purity (HPLC) and a molecular weight of 325.8 g/mol . The compound's defined stereochemistry (1R,2R,3S,5S) and chemical stability of ≥5 years under recommended storage (-20°C) make it a reliable tool for forensic toxicology, clinical drug testing, and pharmacokinetic research applications [2]. Its solubility profile (ethanol: 300 mg/mL; water: 2.5 g/L) further supports diverse analytical method development requirements .

Pharmacologically active cocaine metabolite reference standard
Defined (1R,2R,3S,5S) stereochemistry
Forensic toxicology and pharmacokinetic method development

Norcocaine Hydrochloride Research Necessity


Generic substitution among cocaine metabolites fails due to fundamentally divergent pharmacological, toxicological, and analytical profiles. Unlike the pharmacologically inert major metabolite benzoylecgonine—which shows no inhibitory activity at muscarinic receptors and requires 100-fold higher doses to achieve lethal effects [1][2]—norcocaine retains potent biological activity and exhibits distinct toxicological properties. In vitro, norcocaine demonstrates greater hepatotoxic potency than cocaine itself, while in vivo pharmacokinetic studies reveal that norcocaine achieves serum concentrations following oral cocaine administration that are comparable to those of oral cocaine [3][4]. Furthermore, the differential route-dependent formation of norcocaine (undetectable after intravenous cocaine, yet substantial after oral cocaine) necessitates its specific inclusion as an analytical target when route-of-administration discrimination is required [4]. These fundamental differences in activity, toxicity, and metabolic origin render norcocaine hydrochloride an irreplaceable reference standard for forensic and pharmacokinetic investigations.

Benzoylecgonine
May not replicate muscarinic receptor activity or hepatotoxic profile; pharmacologically distinct.
Ecgonine methyl ester
May show substantially lower systemic toxicity and lacks receptor-mediated effects; not a functional equivalent.
Metabolite panel without norcocaine
May miss route-of-administration information; norcocaine formed only after oral intake.

Norcocaine Hydrochloride Comparative Evidence


Hepatotoxicity vs. Cocaine

In a comparative study of cocaine-induced hepatic necrosis in mice, norcocaine was found to be more potent than cocaine in producing liver damage. Both cocaine and norcocaine treatment produced a dose-dependent decrease in hepatic glutathione concentration of approximately 25-30% at 1 hour post-injection [1]. The study concluded that norcocaine exhibits greater hepatotoxic potency than the parent compound and that its toxicity, like that of cocaine, requires further metabolism via cytochrome P-450 enzymes [1].

Hepatotoxicity
Head-to-head
Norcocaine more potent than cocaine; glutathione depletion ~25–30% at 1h post-injection
Reported differential hepatotoxicity
P450-dependent bioactivation; murine model
Hepatotoxicity Cocaine metabolism Cytochrome P-450

Muscarinic Activity: Norcocaine vs. Benzoylecgonine

In rat cerebral cortex preparations, both cocaine and norcocaine inhibited [³H]telenzepine binding and carbachol-stimulated phosphoinositide metabolism, whereas benzoylecgonine was devoid of any inhibitory activity [1]. Cocaethylene was the most potent inhibitor among the tested compounds. This differential activity demonstrates that N-demethylation (cocaine → norcocaine) preserves muscarinic receptor-mediated signaling effects, while ester hydrolysis (cocaine → benzoylecgonine) abolishes them [1].

Muscarinic activity
Head-to-head
Norcocaine active inhibitor; benzoylecgonine completely inactive
Supports receptor-mediated effect studies
In vitro rat brain tissue
Muscarinic receptors Phosphoinositide metabolism Neuropharmacology

Systemic Toxicity: Norcocaine vs. Cocaine

In a comparative toxicity study in conscious, catheterized rats, the dose of norcocaine necessary to produce toxic effects (behavioral alterations, CNS and cardiovascular toxicity) was smaller than that required for cocaine and cocaethylene [1]. In contrast, benzoylecgonine and ecgonine methyl ester did not produce toxic manifestations at infusion rates that produced toxicity in the cocaine, norcocaine, and cocaethylene groups. Specifically, 30-fold and 60-fold higher doses of benzoylecgonine and ecgonine methyl ester, respectively, were necessary to produce only mild neurobehavioral changes, and benzoylecgonine was not lethal even at doses 100 times greater than cocaine [1].

Systemic toxicity
Head-to-head
Norcocaine more toxic than cocaine; benzoylecgonine non-lethal at 100× cocaine dose
Reported toxicity rank order
Conscious rat model; i.v. infusion
Systemic toxicity Cardiovascular In vivo toxicology

Norcocaine Pharmacokinetics: Oral vs. IV

A simultaneous pharmacokinetic modeling study in rats revealed that norcocaine was not detected following intravenous cocaine administration; however, after oral cocaine administration (20-40 mg/kg), serum norcocaine concentrations were as high as those of oral cocaine [1]. The absolute oral bioavailability of cocaine was 3.48%, with 2.26% of the cocaine dose converted to norcocaine during first-pass absorption [1]. In contrast, benzoylecgonine was formed via both intravenous and oral routes, with 92% of its formation occurring during first-pass absorption [1]. These data confirm norcocaine's unique role as a route-specific metabolite.

Oral vs IV cocaine
Head-to-head
Norcocaine undetectable after IV; after oral, serum levels ≈ oral cocaine (2.26% conversion)
Route-specific metabolite marker
Rat PK model
Pharmacokinetics First-pass metabolism Oral bioavailability

Norcocaine Quantification in Hair

A validated positive ion chemical ionization gas chromatography-tandem mass spectrometry (GC-MS-MS) method achieved a limit of detection (LOD) of 0.01 ng/mg and a limit of quantitation (LOQ) of 0.05 ng/mg for norcocaine in human hair [1]. In a cohort of 30 cocaine-positive hair samples, norcocaine was detected in 29 samples (97% positivity rate) with an average relative percentage of 2.5% normalized to cocaine concentrations. In comparison, benzoylecgonine averaged 12.8%, cocaethylene 15.4%, and ecgonine methyl ester 1.8% [1].

Hair analysis
Head-to-head
LOD 0.01 ng/mg; LOQ 0.05 ng/mg; positivity 97% (29/30 samples)
Supports inclusion in hair testing panels
GC-MS-MS method
Forensic toxicology Hair analysis GC-MS-MS

Purity and Stability Specifications

Commercially available norcocaine hydrochloride certified reference material (CRM) is supplied with documented purity of ≥98% as determined by HPLC and a stability specification of ≥5 years when stored at -20°C . This purity level meets or exceeds typical requirements for analytical method validation and calibration in forensic and clinical toxicology laboratories. The hydrochloride salt form enhances aqueous solubility to 2.5 g/L and provides defined counterion stoichiometry, ensuring accurate gravimetric preparation of calibration standards .

Reference standard quality
Data to verify
≥98% purity (HPLC); stability ≥5 years at −20°C; water solubility 2.5 g/L
Supports analytical method validation
Supplier specification; lot-specific review advised
Analytical reference standard Quality control Method validation

Norcocaine Hydrochloride Applications


Route-of-Administration Discrimination

Based on pharmacokinetic evidence showing norcocaine is undetectable after intravenous cocaine but reaches concentrations comparable to oral cocaine following oral administration, norcocaine serves as a critical marker for distinguishing oral from parenteral cocaine exposure. This application is essential in forensic casework involving suspected drug-facilitated crimes or in clinical settings where route of exposure informs treatment decisions. Laboratories equipped with norcocaine reference standards can implement validated GC-MS or LC-MS/MS methods to provide this medicolegal distinction. [1]

Neurobehavioral Pharmacology

Norcocaine's retention of muscarinic receptor inhibitory activity—unlike the completely inactive benzoylecgonine—makes it an essential tool for dissecting which of cocaine's pharmacological effects are mediated by the parent compound versus its active metabolite. The finding that norcocaine and cocaine produce comparable effects on reinforcement rates, but cocaine produces greater effects on shorter-response rates in DRL operant tasks, supports the use of norcocaine in behavioral pharmacology studies aimed at understanding differential contributions to cocaine's abuse liability. [1][2]

CYP450-Mediated Hepatotoxicity

Given the evidence that norcocaine is more hepatotoxic than cocaine and that its toxicity requires further cytochrome P-450-mediated metabolism, norcocaine hydrochloride is a key research tool for investigating the molecular mechanisms of cocaine-induced liver damage. Studies employing norcocaine can help elucidate the bioactivation pathway from cocaine → norcocaine → N-hydroxynorcocaine → norcocaine nitroxide, providing insights relevant to both toxicology and the development of interventions for cocaine overdose. [3]

Analytical Method Validation

The documented detection of norcocaine in 97% of cocaine-positive hair samples (29/30), along with its 2.5% mean relative abundance, validates its inclusion as a target analyte in comprehensive drug testing panels. Laboratories developing or validating methods for hair, urine, or blood cocaine metabolite analysis require certified norcocaine reference standards to establish calibration curves, determine limits of detection/quantitation, and verify method accuracy, as demonstrated in published GC-MS-MS and HPLC comparative studies. [4][5]

Application
Selection Property
Validation Focus
Route-of-administration discrimination
Route-specific metabolite formation
Serum norcocaine detection after oral exposure
Neurobehavioral pharmacology
Active metabolite with muscarinic receptor activity
Receptor-mediated vs. non-receptor effect differentiation
CYP450-mediated hepatotoxicity studies
Hepatotoxic metabolite requiring bioactivation
P450-dependent toxicity pathway investigation
Analytical method validation
Certified purity and documented stability
Calibration linearity and LOD/LOQ verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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